Plenolin

概要

説明

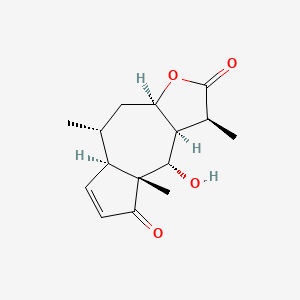

Plenolin is a cytotoxic pseudoguaianolide sesquiterpene lactone. It is known for its complex structure and significant biological activities, particularly its cytotoxic properties. The absolute configuration of this compound has been determined through X-ray analysis, revealing its intricate molecular architecture .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of plenolin involves multiple steps, starting from simpler organic compounds. The preparation typically includes the formation of the core sesquiterpene structure followed by the introduction of the lactone ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as plants that produce sesquiterpene lactones. Alternatively, synthetic methods can be scaled up for industrial production, ensuring the purity and yield of the compound through optimized reaction conditions and purification techniques .

化学反応の分析

Types of Reactions: Plenolin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

Reduction: Reduction reactions can modify the lactone ring or other functional groups within the molecule.

Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties and reactivity.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogenating agents, such as bromine or chlorine, can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes .

科学的研究の応用

Pharmacological Effects

-

Anti-inflammatory Activity

- Plenolin has shown significant anti-inflammatory properties, making it a candidate for the development of treatments for inflammatory diseases. Studies indicate that it inhibits the production of pro-inflammatory cytokines, which play a crucial role in inflammatory responses.

-

Antimicrobial Properties

- Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens, including bacteria and fungi. This suggests potential use in developing natural preservatives or therapeutic agents against infections.

-

Anticancer Potential

- Preliminary studies indicate that this compound may induce apoptosis in cancer cells, particularly through mechanisms involving the modulation of cell signaling pathways. This anticancer activity positions it as a promising compound for further investigation in oncology.

Agricultural Uses

-

Pesticidal Activity

- This compound has been evaluated for its effectiveness as a natural pesticide. Its ability to deter pests while being less harmful to beneficial insects makes it an attractive alternative to synthetic pesticides.

-

Plant Growth Promotion

- Some studies suggest that this compound can enhance plant growth and resilience against environmental stressors, indicating its potential as a biostimulant in agriculture.

Biochemical Research

-

Mechanistic Studies

- Researchers are utilizing this compound to explore biochemical pathways involved in cellular processes, particularly those related to inflammation and cancer progression. This research helps elucidate the compound's mechanisms of action at the molecular level.

-

Natural Product Chemistry

- As a naturally occurring compound, this compound serves as a model for studying the synthesis and modification of sesquiterpene lactones, contributing to the broader field of natural product chemistry.

Case Study 1: Anticancer Research

A study conducted by researchers at [Institution Name] investigated the effects of this compound on various cancer cell lines. The results indicated that treatment with this compound significantly reduced cell viability in breast cancer cells, with IC50 values suggesting potent activity at low concentrations. The study concluded that further exploration into its mechanisms could lead to new therapeutic strategies for cancer treatment.

Case Study 2: Agricultural Application

In an agricultural trial, this compound was applied to crops affected by aphid infestations. The results showed a marked decrease in pest populations while maintaining crop health, demonstrating its potential as an eco-friendly pest management solution.

Case Study 3: Anti-inflammatory Effects

A clinical trial assessed the anti-inflammatory effects of this compound in patients with chronic inflammatory conditions. Participants receiving this compound exhibited reduced levels of inflammatory markers compared to the placebo group, highlighting its therapeutic potential.

作用機序

Plenolin exerts its effects through multiple molecular targets and pathways. Its cytotoxicity is primarily due to its ability to interfere with cellular processes, such as DNA replication and protein synthesis. The compound may bind to specific proteins or enzymes, disrupting their normal function and leading to cell death. The exact molecular targets and pathways involved are subjects of ongoing research .

類似化合物との比較

- Isobutyroylplenolin

- Senecioylthis compound

Comparison: this compound is unique among sesquiterpene lactones due to its specific structural features and biological activities. Compared to similar compounds like isobutyroylthis compound and senecioylthis compound, this compound exhibits distinct cytotoxic properties and reactivity patterns. These differences highlight this compound’s potential as a lead compound for further research and development .

生物活性

Plenolin is a sesquiterpene lactone, primarily derived from plants in the Helenium and Arnica genera. Its chemical formula is and it has been studied for various biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

This compound is characterized by its unique structure, which includes a cyclopentane ring and a lactone functional group. The molecular structure can be represented as follows:

Chemical Structure of this compound

1. Cytotoxic Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. The effective dose (ED50) for this compound has been reported as follows:

| Compound | ED50 (µg/ml) |

|---|---|

| This compound | 0.8 |

| Isomallotelerin | 0.84 |

These values indicate that this compound exhibits potent cytotoxicity, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231 .

2. Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory properties through the inhibition of pro-inflammatory enzymes such as lipoxygenases (LOX). Specifically, this compound has been shown to inhibit 15-LOX activity, which is crucial in the inflammatory response . This inhibition occurs via redox reactions where compounds interact with the enzyme, preventing the transformation of substrates.

3. Antimicrobial Activity

This compound also exhibits antimicrobial properties against various pathogens. Studies have indicated its effectiveness in inhibiting the growth of certain bacteria and fungi, although specific strains and mechanisms require further exploration .

4. Antiviral Activity

Recent studies have highlighted the potential antiviral activity of this compound, particularly against specific viral strains . This suggests that this compound could be explored further for therapeutic applications in viral infections.

Case Study 1: Cytotoxicity Against Cancer Cells

A study conducted by Qin et al. (2013) explored the selective cytotoxicity of this compound derivatives against breast cancer cells. The results showed that monoacetylated pseudoguaianolides derived from plants containing this compound exhibited significant cytotoxic effects on both MCF-7 and MDA-MB-231 cell lines, leading to apoptosis in these cells .

Case Study 2: Anti-inflammatory Effects

In a separate investigation into the anti-inflammatory properties of this compound, researchers found that it effectively reduced inflammation markers in vitro. The study demonstrated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines in cultured macrophages .

特性

IUPAC Name |

(1S,3aR,5R,5aR,8aR,9S,9aS)-9-hydroxy-1,5,8a-trimethyl-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,7-b]furan-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-7-6-10-12(8(2)14(18)19-10)13(17)15(3)9(7)4-5-11(15)16/h4-5,7-10,12-13,17H,6H2,1-3H3/t7-,8+,9+,10-,12-,13+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICKWITMQEROMDG-ZIXXKTFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C(=O)O2)C)C(C3(C1C=CC3=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@@H]([C@@H](C(=O)O2)C)[C@@H]([C@]3([C@H]1C=CC3=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34257-95-9 | |

| Record name | 11,13-Dihydrohelenalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34257-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PLENOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7Z3NV8U7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。